4-Chloro-m-toluenesulfonamide
Overview
Description
4-Chloro-m-toluenesulfonamide, also known as Chloramine-T, is a white to off-white crystalline powder with a chlorine-like odor . It is the sodium salt of N-chloro-p-toluenesulfonamide . It has been in use for more than a century as an antibacterial agent and disinfectant .
Molecular Structure Analysis
The molecular formula of this compound is CH₃C₆H₄SO₂NClNa * 3 H₂O . Its molar mass is 281.69 g/mol . The Hill formula is C₇H₇ClNaNO₂S * 3 H₂O .Chemical Reactions Analysis
In water, this compound decomposes to release active chlorine, which acts as a biocide . More detailed information about its chemical reactions is not available in the searched resources.Physical and Chemical Properties Analysis
This compound is moderately soluble in water . It has a melting point of 180°C . The density is 1.43 g/cm³ at 20°C .Scientific Research Applications
Imination of Phosphorus Compounds and Sulfides
Tetraalkylammonium N-chloro-p-toluenesulfonamides, which can be prepared from chloramine T and tetraalkylammonium chlorides, have been found effective in tosylimination of phosphorus compounds and diaryl sulfides. This process is relevant in synthetic organic chemistry (Yamamoto et al., 1984).
Solubility Studies
The solubility of N-chloro-4-toluenesulfonamide sodium in various solvents like ethanol, water, 1-propanol, and butan-2-ol has been measured. Understanding solubility is crucial for its applications in industrial processes (Xiao et al., 2012).
Analytical Chemistry
Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, has been widely used in analytical chemistry since the 1920s. It serves as a substitute standard reagent and has numerous applications in this field (Jennings & Bishop, 1973).
Chemical Synthesis
N-Sulfinyl-p-toluenesulfonamide is used to generate electrophilic N-tosyl aldimines and can act as an enophile in ene reactions and a dienophile in Diels–Alder reactions, indicating its significance in complex chemical synthesis processes (Weinreb & Borzilleri, 2001).
Water Treatment in Aquaculture
Studies have examined the liquid chromatographic determination of chloramine-T and p-toluenesulfonamide in water, highlighting their role in controlling bacterial gill disease in cultured fishes, a significant concern in aquaculture (Dawson & Davis, 1997).
Aziridination of Alkenes
Chloramine-T, containing the N-chloro-p-toluenesulfonamide group, has been successfully used for aziridination of alkenes. This showcases its role in the synthesis of aziridines, important compounds in organic chemistry (Ando et al., 1998).
Safety and Hazards
4-Chloro-m-toluenesulfonamide is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use only in a well-ventilated area and avoid contact with eyes, skin, and clothing .
Properties
IUPAC Name |
2-chloro-5-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGORVYVDJZWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278664 | |
Record name | 4-Chloro-m-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-63-6 | |
Record name | NSC9007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-m-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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